[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride
Description
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride (chemical formula: C₁₈H₂₉Cl₂FN₂O, molecular weight: 379.35 g/mol) is a piperidine-derived compound featuring a 2-fluorobenzyl substituent at the piperidine nitrogen and a methanamine group at the 4-position. The dihydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications . This compound has been explored as a bioactive small molecule in drug discovery, particularly in targeting neurological or metabolic pathways, though commercial availability is currently discontinued .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMQGKREYQKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is used to study receptor-ligand interactions and signal transduction pathways. It serves as a tool for understanding the biological mechanisms of piperidine derivatives.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It is studied for its activity against various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby altering signal transduction and cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of [1-(2-fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride with analogous compounds:
*Note: Molecular weight for 1-[1-(pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride is calculated based on C₁₁H₂₄N₂ + 2HCl .
Functional and Pharmacological Differences
Pyrimidin-2-yl substituents (e.g., [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride) introduce hydrogen-bonding capabilities, making them suitable for kinase inhibitors .
Solubility and Stability: Dihydrochloride salts (e.g., target compound and [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride) generally exhibit higher aqueous solubility than mono-HCl salts (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride) . Aliphatic substituents (e.g., pentan-3-yl) reduce polarity, limiting solubility but increasing membrane permeability .
Safety and Regulatory Considerations :
Biological Activity
[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C13H21Cl2FN
- Molecular Weight : 277.23 g/mol
- CAS Number : 1286263-51-1
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Notable mechanisms include:
- Serotonin Receptor Modulation : The compound acts as a biased agonist at serotonin receptors, influencing mood and anxiety pathways.
- Monoamine Oxidase Inhibition : It exhibits inhibitory effects on monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of neurotransmitters, which may enhance dopaminergic signaling in the brain.
- Antiosteoclast Activity : Research indicates potential applications in bone health by inhibiting osteoclast formation, thus affecting bone resorption processes .
Biological Activity Overview
Table 1 summarizes the key biological activities and their corresponding findings related to this compound.
Case Studies and Research Findings
- Study on Neurotransmitter Modulation : A study demonstrated that this compound significantly increased serotonin levels in animal models, suggesting its potential as an antidepressant agent.
- Antioxidant Activity Evaluation : Another investigation assessed the compound's antioxidant capacity using various cell lines (HepG2 and SHSY-5Y). Results indicated a protective effect against oxidative damage without significant cytotoxicity, highlighting its therapeutic promise .
- Bone Health Research : In vitro studies showed that the compound inhibited osteoclast differentiation and activity, indicating its potential application in osteoporosis treatment .
Comparison with Similar Compounds
Table 2 compares this compound with structurally similar compounds.
| Compound | Key Activity | Biological Impact |
|---|---|---|
| [1-(4-Fluorobenzyl)piperidin-4-yl]methanamine | Stronger MAO-B inhibition | Enhanced dopaminergic effects |
| [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamine | Increased cytotoxicity | Limited therapeutic use due to toxicity |
| [1-(4-Bromobenzyl)piperidin-4-yl]methanamine | Reduced receptor affinity | Less effective in modulating serotonin pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
